N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
The compound N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct substitution patterns: a 1-ethyl group on the first pyrazole ring and a 1-isopropyl (propan-2-yl) group on the second pyrazole ring. The molecule includes a methylene-linked amine group bridging the two heterocycles.
Properties
CAS No. |
1856031-57-6 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-6-5-11(15-16)7-13-12-8-14-17(9-12)10(2)3/h5-6,8-10,13H,4,7H2,1-3H3 |
InChI Key |
NQTVDELANYKNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method is the reaction of 1-ethyl-3-methylpyrazole with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing waste. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, including N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, have been extensively studied for their potential anticancer properties. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluating several pyrazole derivatives revealed that certain compounds showed significant inhibition of cell proliferation in human cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma), with IC50 values indicating effective dose-response relationships. For instance, derivatives demonstrated IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells, suggesting strong potential for further development as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also garnered attention. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines effectively.
Research Findings:
In vitro studies reported that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly, demonstrating inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, showcasing their potential as anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds are well-documented. Research has indicated that certain derivatives possess significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Study Overview:
A series of pyrazole derivatives were tested against various bacterial strains, with results showing some exhibiting antimicrobial activity comparable to standard antibiotics. This suggests that this compound may be a candidate for further development in antimicrobial applications.
Pesticidal Properties
Pyrazole derivatives are also being explored for their potential use in agriculture as pesticides or herbicides. Their ability to interact with specific biological pathways makes them suitable candidates for developing new agrochemicals.
Research Insights:
Studies have shown that compounds with similar structures can effectively inhibit the growth of certain pests and weeds, contributing to integrated pest management strategies. The unique substitution patterns in N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines may enhance their effectiveness as agrochemicals.
Polymer Chemistry
N-[ (1-Ethyl - 1H - pyrazol - 3 - yl ) methyl ] - 1 - ( propan - 2 - yl ) - 1H - pyrazol - 4 - amine can be utilized in the synthesis of novel materials due to its unique chemical structure.
Application Example:
The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into the incorporation of pyrazole derivatives into polymer composites has shown promising results in improving material performance under various conditions.
Summary Table: Applications of N-[ (1-Ethyl - 1H - pyrazol - 3 - yl ) methyl ] - 1 - ( propan - 2 - yl ) - 1H - pyrazol - 4 - amine
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |
| Anti-inflammatory agents | Significant inhibition of TNF-alpha and IL6 | |
| Antimicrobial agents | Effective against E. coli and S. aureus | |
| Agricultural Science | Pesticides and herbicides | Effective growth inhibition of pests |
| Materials Science | Polymer additives | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Substituent Bulk and Polarity: The target compound’s isopropyl group (logP ~1.7–2.0) likely enhances lipophilicity compared to smaller substituents (e.g., ethyl or cyclopropyl) .
- Bridging Groups : The methylene-amine linker in the target compound may improve conformational flexibility compared to rigid aromatic linkers (e.g., thiazole in ).
Critical Differences :
Physicochemical Properties
Inferences for Target Compound :
Spectroscopic and Analytical Data
Comparison :
- Target compound’s isopropyl group may downfield-shift adjacent protons (δ 1.2–1.5 ppm for CH3).
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N5 |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine |
| InChI Key | JCVPZULQHFUWAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=NN(C=C2)C(C)C |
Synthesis
The synthesis of this compound typically involves a Mannich-type reaction. This process combines 1-ethyl-1H-pyrazole and 1-(propan-2-yl)-1H-pyrazole with formaldehyde under basic conditions to form the desired compound through the formation of a methylene bridge between the pyrazole rings.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown selective cytotoxic activity against various cancer cell lines. A study indicated that certain pyrazole derivatives inhibited casein kinase 1δ/ε (CK1δ/ε), which is implicated in cancer progression and neurodegenerative disorders .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Pyrazoles are known to exhibit inhibition against enzymes such as alpha-amylase, which plays a significant role in carbohydrate metabolism. In vitro studies have demonstrated that certain pyrazole derivatives possess strong alpha-amylase inhibition activity, outperforming standard inhibitors like acarbose .
The mechanism of action for N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines likely involves binding to specific active sites on target proteins or enzymes, leading to alterations in their activity. The nitrogen-rich moieties in pyrazoles facilitate coordination with metal ions or hydrogen bonding, enhancing their biological interactions .
Case Study 1: CK1δ/ε Inhibition
A recent investigation into pyrazole derivatives demonstrated that specific compounds effectively inhibited CK1δ/ε, leading to reduced proliferation in pancreatic ductal adenocarcinoma (PANC-1) cell lines. The docking studies indicated significant interactions at the ATP binding site, suggesting that these compounds could serve as lead molecules for further development against cancer .
Case Study 2: Alpha-Amylase Inhibition
Another study evaluated a series of pyrazole derivatives for their alpha-amylase inhibitory activity. The results showed that these compounds exhibited IC50 values significantly lower than those of acarbose, indicating their potential as therapeutic agents for managing diabetes by controlling blood sugar levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
